molecular formula C13H10Cl2N4OS B2486481 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1211780-67-4

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2486481
CAS No.: 1211780-67-4
M. Wt: 341.21
InChI Key: YORWWNALMYSKQL-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiazole ring substituted with chlorine atoms and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide are largely influenced by its thiazole core. Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor or cytotoxic drug molecules . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Cellular Effects

The cellular effects of this compound are still under investigation. It has been found that thiazole derivatives exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Thiazole derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 7 positions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the pyrazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide
  • N-(benzo[d]thiazol-2-yl)-2-fluorobenzamide

Uniqueness

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the benzothiazole and pyrazole rings, as well as the specific substitution pattern with chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4OS/c1-6-5-16-19(2)10(6)12(20)18-13-17-9-7(14)3-4-8(15)11(9)21-13/h3-5H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORWWNALMYSKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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